molecular formula C23H22N4O3 B1669127 CK 3197 CAS No. 132523-92-3

CK 3197

Cat. No.: B1669127
CAS No.: 132523-92-3
M. Wt: 402.4 g/mol
InChI Key: SQXAAJDJSKQMNK-UHFFFAOYSA-N
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Description

CK 3197 is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK 3197 typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound may exhibit similar properties, making it useful in biochemical assays and studies.

Medicine

Medicinally, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, imidazole derivatives exert their effects by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Imidazol-2-one, 1-benzoyl-4-ethyl-1,3-dihydro-: Lacks the additional benzoyl group.

    2H-Imidazol-2-one, 1-benzoyl-5-(4-(4,5-dihydro-1H-imidazol-1-yl)benzoyl)-4-ethyl-1,3-dihydro-: Lacks the methyl group on the imidazole ring.

Uniqueness

The presence of both benzoyl and ethyl groups, along with the additional imidazole ring, makes this compound unique. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other imidazole derivatives.

Properties

CAS No.

132523-92-3

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-benzoyl-5-ethyl-4-[4-(2-methyl-4,5-dihydroimidazol-1-yl)benzoyl]-1H-imidazol-2-one

InChI

InChI=1S/C23H22N4O3/c1-3-19-20(27(23(30)25-19)22(29)17-7-5-4-6-8-17)21(28)16-9-11-18(12-10-16)26-14-13-24-15(26)2/h4-12H,3,13-14H2,1-2H3,(H,25,30)

InChI Key

SQXAAJDJSKQMNK-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)N1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCN=C4C

Canonical SMILES

CCC1=C(N(C(=O)N1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCN=C4C

Appearance

Solid powder

132523-92-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CK 3197;  CK-3197;  CK3197.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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